molecular formula C20H22N2O2 B11147641 N-[2-(4-methoxy-1H-indol-1-yl)ethyl]-3-phenylpropanamide

N-[2-(4-methoxy-1H-indol-1-yl)ethyl]-3-phenylpropanamide

Cat. No.: B11147641
M. Wt: 322.4 g/mol
InChI Key: QCGXCMSGSPHWCC-UHFFFAOYSA-N
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Description

N-[2-(4-Methoxy-1H-indol-1-yl)ethyl]-3-phenylpropanamide is a synthetic amide derivative featuring a 4-methoxy-substituted indole core linked via an ethyl spacer to a 3-phenylpropanamide moiety.

Properties

Molecular Formula

C20H22N2O2

Molecular Weight

322.4 g/mol

IUPAC Name

N-[2-(4-methoxyindol-1-yl)ethyl]-3-phenylpropanamide

InChI

InChI=1S/C20H22N2O2/c1-24-19-9-5-8-18-17(19)12-14-22(18)15-13-21-20(23)11-10-16-6-3-2-4-7-16/h2-9,12,14H,10-11,13,15H2,1H3,(H,21,23)

InChI Key

QCGXCMSGSPHWCC-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC2=C1C=CN2CCNC(=O)CCC3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-methoxy-1H-indol-1-yl)ethyl]-3-phenylpropanamide typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to improve yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Mechanism of Action

The mechanism of action of N-[2-(4-methoxy-1H-indol-1-yl)ethyl]-3-phenylpropanamide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Substituent Positioning on the Indole Core

  • Target Compound : The 4-methoxy group on the indole nitrogen (1-position) creates a distinct electronic environment compared to 3- or 5-substituted indoles.
  • N-[2-(6-Methoxy-1H-indol-3-yl)ethyl]-3-phenylpropanamide : Features a 6-methoxy group on the indole 3-position, which may alter steric hindrance and receptor binding compared to the 1-position substitution .
  • N-(2-(1H-Indol-3-yl)ethyl)-2-(6-methoxynaphthalen-2-yl)propanamide : Incorporates a bulky 6-methoxynaphthyl group instead of phenyl, enhancing lipophilicity (XLogP3 likely >4) and NSAID-like activity due to the naproxen-derived moiety .

Functional Group Variations

  • Sulfonamide Derivatives : Compounds like 3-(1-(4-Chlorobenzoyl)-5-methoxy-3-methyl-1H-indol-2-yl)-N-((4-(trifluoromethoxy)phenyl)sulfonyl)propanamide () replace the amide with a sulfonamide group, introducing electron-withdrawing substituents (e.g., trifluoromethoxy) that enhance metabolic stability but reduce solubility .

Heterocyclic Modifications

  • Spirocyclic Systems : N-(3-Oxo-1-thia-4-azaspiro[4.5]decan-4-yl)-3-phenylpropanamide () replaces the indole with a spirocyclic thia-azaspiro system, significantly altering conformational flexibility and enabling anti-coronavirus activity .
  • Isoindole Derivatives : 3-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(4-methoxyphenyl)propanamide () introduces an isoindole dione group, which may enhance π-π stacking interactions in biological targets .

Physicochemical and Pharmacokinetic Properties

Property Target Compound N-[2-(6-Methoxyindol-3-yl)ethyl] Analog Sulfonamide Derivative Spirocyclic Analog
Molecular Weight ~322.4 g/mol 322.4 g/mol ~550 g/mol ~350 g/mol
XLogP3 ~3.5 3.5 >4.0 ~2.8
Hydrogen Bond Donors 2 2 3 2
Topological PSA ~54.1 Ų 54.1 Ų ~100 Ų ~80 Ų
Synthetic Yield Not reported Not reported 33% 90–100%
  • Solubility: The spirocyclic analog () exhibits moderate solubility in ethanol-water mixtures, whereas sulfonamide derivatives () may require advanced purification (e.g., HPLC) due to low polarity .

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